molecular formula C10H7BrN2OS B2950164 3-(6-bromo-2-oxo-1,3-benzothiazol-3(2H)-yl)propanenitrile CAS No. 74943-62-7

3-(6-bromo-2-oxo-1,3-benzothiazol-3(2H)-yl)propanenitrile

Cat. No. B2950164
CAS RN: 74943-62-7
M. Wt: 283.14
InChI Key: OUKLOOLPPPWUDP-UHFFFAOYSA-N
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Description

“6-Bromo-2-oxo-1,3-benzothiazole-3(2H)-carboxylate d’éthyle” and “methyl 6-bromo-2-oxo-1,3-benzothiazole-3-carboxylate” are organic compounds . The exact properties and applications of these compounds are not specified in the available resources .


Synthesis Analysis

The specific synthesis process for these compounds is not provided in the available resources .


Molecular Structure Analysis

The molecular structure of these compounds involves a benzothiazole ring, which is a heterocyclic compound . It also contains a bromine atom and a carboxylate group .


Chemical Reactions Analysis

The specific chemical reactions involving these compounds are not provided in the available resources .


Physical And Chemical Properties Analysis

The physical and chemical properties of these compounds are not specified in the available resources .

Safety And Hazards

The safety and hazards associated with these compounds are not specified in the available resources .

Future Directions

The future directions for the research and application of these compounds are not specified in the available resources .

properties

IUPAC Name

3-(6-bromo-2-oxo-1,3-benzothiazol-3-yl)propanenitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H7BrN2OS/c11-7-2-3-8-9(6-7)15-10(14)13(8)5-1-4-12/h2-3,6H,1,5H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OUKLOOLPPPWUDP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C1Br)SC(=O)N2CCC#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H7BrN2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

283.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(6-bromo-2-oxo-1,3-benzothiazol-3(2H)-yl)propanenitrile

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